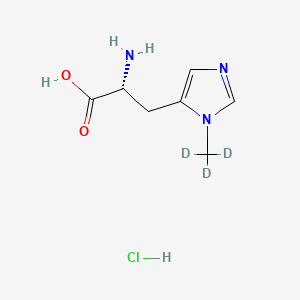
3-Methyl-D-histidine-d3 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-D-histidine-d3 (hydrochloride) is a deuterium-labeled derivative of 3-Methyl-D-histidine hydrochloride. This compound is found in actin and myosin, which are proteins involved in muscle contraction. It is a derivative of histidine, an essential amino acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-D-histidine-d3 (hydrochloride) involves the incorporation of deuterium into 3-Methyl-D-histidine hydrochloride. The specific synthetic routes and reaction conditions are proprietary and not widely published. the general approach involves the use of deuterated reagents to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of 3-Methyl-D-histidine-d3 (hydrochloride) typically involves large-scale synthesis using deuterated reagents. The process is carried out under controlled conditions to ensure high purity and yield. The product is then purified and crystallized to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-D-histidine-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in a wide variety of products depending on the nucleophile used .
Aplicaciones Científicas De Investigación
3-Methyl-D-histidine-d3 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in various chemical reactions.
Biology: Studied for its role in muscle metabolism and protein turnover.
Medicine: Investigated for its potential use in metabolic studies and as a biomarker for muscle-related diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 3-Methyl-D-histidine-d3 (hydrochloride) involves its incorporation into proteins like actin and myosin. These proteins play a crucial role in muscle contraction and other cellular processes. The deuterium labeling allows for precise tracking and quantitation in metabolic studies, providing valuable insights into protein dynamics and muscle metabolism .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-L-histidine-d3 (hydrochloride): Another deuterium-labeled derivative of histidine, found in actin and myosin.
Nτ-Methyl-d3-L-histidine: A similar compound used in metabolic studies and as a stable isotope-labeled standard .
Uniqueness
3-Methyl-D-histidine-d3 (hydrochloride) is unique due to its specific deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate quantitation is essential .
Propiedades
Fórmula molecular |
C7H12ClN3O2 |
|---|---|
Peso molecular |
208.66 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[3-(trideuteriomethyl)imidazol-4-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-10-4-9-3-5(10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H/t6-;/m1./s1/i1D3; |
Clave InChI |
VWCFOWBWRITCRS-QKBJTWEASA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C=NC=C1C[C@H](C(=O)O)N.Cl |
SMILES canónico |
CN1C=NC=C1CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



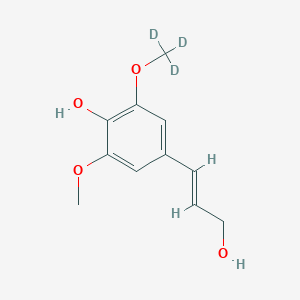
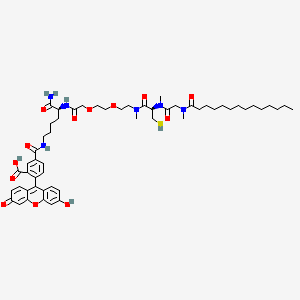
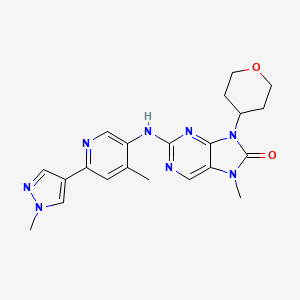
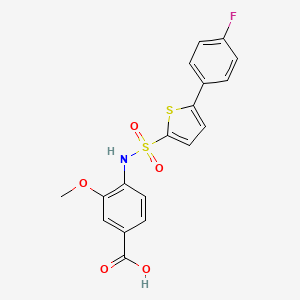
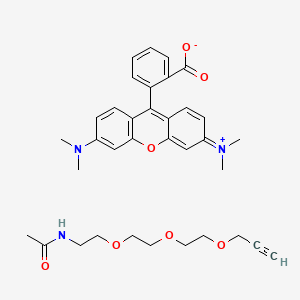
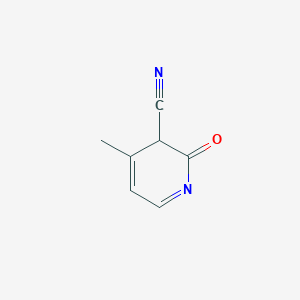
![(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid](/img/structure/B12366874.png)
![(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine](/img/structure/B12366879.png)
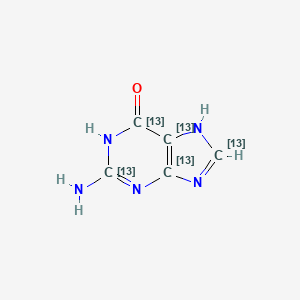

![4-[[3,4-bis(oxidanylidene)-2-[[(1~{R})-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-~{N},~{N}-dimethyl-3-oxidanyl-pyridine-2-carboxamide](/img/structure/B12366892.png)
![Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate](/img/structure/B12366900.png)
![4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid](/img/structure/B12366906.png)
